1-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE
Overview
Description
1-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE typically involves the cyclocondensation of hydrazine with a carbonyl system, followed by nitration and acetylation reactions . The general synthetic route can be summarized as follows:
Cyclocondensation: Hydrazine reacts with a diketone to form the pyrazole ring.
Nitration: The pyrazole ring undergoes nitration using a mixture of concentrated sulfuric and nitric acids to introduce nitro groups.
Acetylation: The nitrated pyrazole is then acetylated using acetic anhydride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and acetylation steps to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the pyrazole ring can interact with enzyme active sites, potentially inhibiting their activity. The acetyl group can also enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-nitro-1H-pyrazole: Lacks the acetyl group, making it less reactive in certain substitution reactions.
5-methyl-1H-pyrazole: Lacks the nitro groups, reducing its potential for redox reactions.
4-nitro-1H-pyrazole: Similar nitro substitution but lacks the acetyl group, affecting its overall reactivity.
Uniqueness
1-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE is unique due to the combination of nitro and acetyl groups on the pyrazole ring.
Properties
IUPAC Name |
1-(5-methyl-3-nitropyrazol-1-yl)-2-(4-nitropyrazol-1-yl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6O5/c1-6-2-8(15(19)20)11-13(6)9(16)5-12-4-7(3-10-12)14(17)18/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTIUQCCAHMDEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)CN2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.